![molecular formula C10H14ClNO2 B1376731 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol CAS No. 1226423-11-5](/img/structure/B1376731.png)
3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
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Overview
Description
3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol, commonly referred to as chloramphenicol, is an antibiotic drug used to treat a wide variety of bacterial infections. It is a chlorinated derivative of the naturally occurring antibiotic, thiamphenicol. Chloramphenicol was first discovered in 1947 and has been used to treat infections since the 1950s. It is still used in some countries today, although it has largely been replaced by other antibiotics due to its potential for side effects. Chloramphenicol has been studied extensively since its discovery, and its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research have been well documented.
Scientific Research Applications
Chlorogenic Acid: A Pharmacological Perspective
Chlorogenic acid is a compound that shares a similar functional group (methoxyphenyl) with 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol. It is abundant in coffee and tea, known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, antihypertensive, and CNS stimulatory activities. Chlorogenic acid's role in modulating lipid metabolism and glucose in metabolic disorders showcases its therapeutic potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Chitosan and Its Antimicrobial Potential
Chitosan, a biopolymer with a unique chemical structure, demonstrates excellent biocompatibility and stability. Its antimicrobial properties against a wide range of organisms underline its utility in food and pharmaceutical formulations, potentially overlapping with research interests related to compounds like this compound (Raafat & Sahl, 2009).
Chlorogenic Acid as a Nutraceutical
Another study on chlorogenic acid highlights its dual role as a food additive and nutraceutical, offering antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties. Its antimicrobial properties make it a candidate for dietary supplements and functional foods, linking to the broader interest in compounds with health-promoting benefits (Santana-Gálvez et al., 2017).
Application in Cancer Therapy
The compound FTY720, though not structurally similar, illustrates the application of specific functional groups in pharmaceutical development, particularly in cancer therapy. Its immunosuppressive and antitumor efficacy showcases the potential of pharmacologically active compounds in treating various cancers, hinting at the therapeutic avenues that could be explored with this compound (Zhang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors in the body .
Mode of Action
For instance, it might undergo protodeboronation, a process that involves the removal of a boron atom from an organic molecule . This process can lead to various transformations, such as anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it might be involved in the protodeboronation of alkyl boronic esters . This process can lead to the formation of new carbon-carbon bonds, which is a key step in many biochemical reactions .
Result of Action
For instance, it might act as a precursor for the synthesis of other biologically active compounds .
Action Environment
The action of “3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol” can be influenced by various environmental factors. For instance, its stability and efficacy might be affected by temperature, pH, and the presence of other chemicals
properties
IUPAC Name |
3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6,9,13H,4-5,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCSHZDEMKHFGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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